4-Benzyl-5-(4-(cyclopropanecarbonyl)piperazine-1-carbonyl)morpholin-3-one
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Overview
Description
4-Benzyl-5-(4-(cyclopropanecarbonyl)piperazine-1-carbonyl)morpholin-3-one is a versatile chemical compound used in scientific research. Its unique structure and properties make it suitable for various applications, including drug synthesis, material science, and organic chemistry investigations.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Benzyl-5-(4-(cyclopropanecarbonyl)piperazine-1-carbonyl)morpholin-3-one typically involves multiple steps, starting from readily available starting materials. The process often includes the formation of intermediate compounds, which are then subjected to further reactions to obtain the final product. Specific reaction conditions, such as temperature, pressure, and the use of catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to ensure consistency and efficiency. The process is designed to minimize waste and reduce production costs while maintaining high quality standards.
Chemical Reactions Analysis
Types of Reactions
4-Benzyl-5-(4-(cyclopropanecarbonyl)piperazine-1-carbonyl)morpholin-3-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents to form corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents to obtain reduced forms of the compound.
Substitution: The compound can undergo substitution reactions where specific functional groups are replaced with others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate the reactions. Reaction conditions, such as solvent choice, temperature, and reaction time, are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds .
Scientific Research Applications
4-Benzyl-5-(4-(cyclopropanecarbonyl)piperazine-1-carbonyl)morpholin-3-one is used in a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: It is employed in biological studies to investigate its effects on cellular processes and its potential as a therapeutic agent.
Medicine: The compound is explored for its potential use in drug development, particularly in the design of new pharmaceuticals.
Industry: It finds applications in material science, where it is used to develop new materials with specific properties
Mechanism of Action
The mechanism of action of 4-Benzyl-5-(4-(cyclopropanecarbonyl)piperazine-1-carbonyl)morpholin-3-one involves its interaction with specific molecular targets and pathways within cells. The compound may bind to enzymes or receptors, modulating their activity and influencing various biochemical processes. Detailed studies are conducted to elucidate the exact molecular mechanisms and pathways involved .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 4-Benzyl-5-(4-(cyclopropanecarbonyl)piperazine-1-carbonyl)morpholin-3-one include other morpholine derivatives and piperazine-containing compounds. These compounds share structural similarities but may differ in their specific functional groups and overall properties .
Uniqueness
What sets this compound apart is its unique combination of functional groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for various research applications and distinguishes it from other similar compounds .
Biological Activity
4-Benzyl-5-(4-(cyclopropanecarbonyl)piperazine-1-carbonyl)morpholin-3-one is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article reviews the biological activity of this compound, focusing on its mechanism of action, efficacy in various biological assays, and its potential therapeutic applications.
Chemical Structure and Synthesis
The compound features a morpholine ring substituted with a benzyl group and a piperazine moiety. The cyclopropanecarbonyl group contributes to its unique pharmacological properties. The synthesis typically involves multi-step reactions starting from readily available precursors, utilizing methods such as amide coupling and cyclization .
The biological activity of this compound appears to be mediated through several mechanisms:
- Inhibition of Protein Interactions : The compound has been shown to interfere with protein-protein interactions (PPIs) critical in cancer progression, particularly by targeting pathways involving PD-1/PD-L1 interactions, which are pivotal in immune evasion by tumors .
- PI3-Kinase Pathway Modulation : Evidence suggests that it may act as an inhibitor of Class I PI3-kinase enzymes, which are often deregulated in various cancers. This inhibition could lead to reduced tumor cell proliferation and enhanced apoptosis .
Biological Activity Data
The following table summarizes key findings from various studies regarding the biological activity of the compound:
Study | Biological Activity | Assay Type | Concentration | Outcome |
---|---|---|---|---|
Study 1 | PD-1/PD-L1 inhibition | HTRF binding assay | 100 nM | 92% rescue of mouse splenocytes |
Study 2 | Anti-cancer activity | Cell viability assay | Varies | Significant reduction in viability of renal and breast cancer cell lines |
Study 3 | PI3K inhibition | Enzymatic assay | IC50 = 50 nM | Selective inhibition observed |
Case Studies
- Case Study on Cancer Cell Lines : In vitro studies conducted on human cancer cell lines demonstrated that this compound significantly inhibited cell growth in renal and breast cancer models. The compound induced apoptosis through activation of caspase pathways .
- Immune Modulation : A study focusing on immune modulation showed that the compound effectively blocked PD-1 signaling in T cells, leading to enhanced immune responses against tumor cells. This suggests potential utility in combination therapies for cancer treatment .
Toxicity and Selectivity
While the compound exhibits promising biological activity, toxicity assessments are crucial for its development as a therapeutic agent. Preliminary studies indicate moderate toxicity profiles at high concentrations, necessitating further investigation into its selectivity and safety margins .
Properties
IUPAC Name |
4-benzyl-5-[4-(cyclopropanecarbonyl)piperazine-1-carbonyl]morpholin-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O4/c24-18-14-27-13-17(23(18)12-15-4-2-1-3-5-15)20(26)22-10-8-21(9-11-22)19(25)16-6-7-16/h1-5,16-17H,6-14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GNQUFWQGAVGPLJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)N2CCN(CC2)C(=O)C3COCC(=O)N3CC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.